![molecular formula C12H14N2O4 B11823579 (2S)-1-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B11823579.png)
(2S)-1-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Nitrophenyl)methyl]-DL-proline is a chemical compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol . It is also known by its IUPAC name, 1-(4-nitrobenzyl)proline . This compound is characterized by the presence of a nitrophenyl group attached to a proline moiety, making it an interesting subject of study in various fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Nitrophenyl)methyl]-DL-proline typically involves the reaction of 4-nitrobenzyl chloride with DL-proline in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1-[(4-Nitrophenyl)methyl]-DL-proline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
1-[(4-Nitrophenyl)methyl]-DL-proline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 1-[(4-Aminophenyl)methyl]-DL-proline.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-[(4-Nitrophenyl)methyl]-DL-proline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[(4-Nitrophenyl)methyl]-DL-proline involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological molecules . The proline moiety may also play a role in the compound’s biological activity by interacting with enzymes and receptors .
相似化合物的比较
Similar Compounds
Uniqueness
1-[(4-Nitrophenyl)methyl]-DL-proline is unique due to the presence of both a nitrophenyl group and a proline moiety, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C12H14N2O4 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC 名称 |
(2S)-1-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)11-2-1-7-13(11)8-9-3-5-10(6-4-9)14(17)18/h3-6,11H,1-2,7-8H2,(H,15,16)/t11-/m0/s1 |
InChI 键 |
ZIYBPDLTFLTPFX-NSHDSACASA-N |
手性 SMILES |
C1C[C@H](N(C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
规范 SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


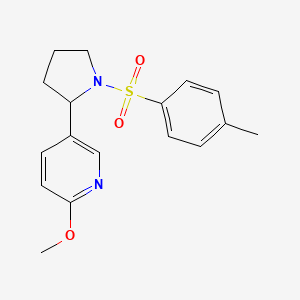
![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)-](/img/structure/B11823502.png)

![L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-](/img/structure/B11823511.png)

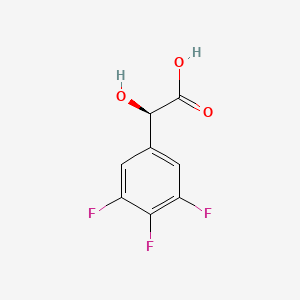
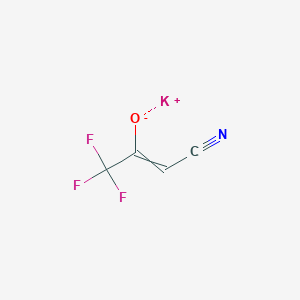
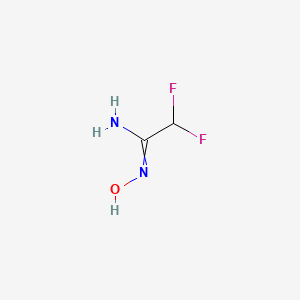
![4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide](/img/structure/B11823533.png)
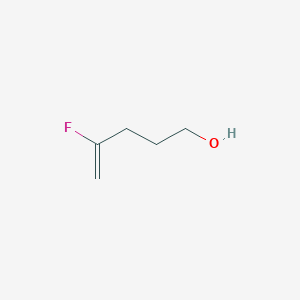


![3-[2-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823561.png)

